

spectroscopic data for 2-Chloro-5-hydroxybenzonitrile (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-hydroxybenzonitrile

Cat. No.: B1589066

[Get Quote](#)

A Comprehensive Spectroscopic Guide to 2-Chloro-5-hydroxybenzonitrile

Introduction

2-Chloro-5-hydroxybenzonitrile is a substituted aromatic compound with the chemical formula C_7H_4ClNO .^{[1][2]} It serves as a valuable building block and intermediate in the synthesis of more complex molecules within the pharmaceutical and materials science sectors. ^[2] A precise understanding of its molecular structure is paramount for its effective utilization. This guide provides an in-depth analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. The methodologies, data interpretation, and underlying scientific principles are detailed to provide a robust resource for researchers and development professionals.

Molecular Structure and Analysis Overview

The structural integrity of a synthetic intermediate is the foundation of any successful multi-step synthesis. Spectroscopic analysis provides a non-destructive means to verify this structure. For **2-Chloro-5-hydroxybenzonitrile**, each technique offers unique insights:

- NMR Spectroscopy maps the carbon-hydrogen framework, revealing the precise connectivity and electronic environment of each atom.

- IR Spectroscopy identifies the key functional groups present—the hydroxyl (-OH) and nitrile (-C≡N) groups in this case.
- Mass Spectrometry determines the compound's exact molecular weight and provides clues to its structure through controlled fragmentation.

Caption: Structure of **2-Chloro-5-hydroxybenzonitrile** with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment and connectivity of atoms.

¹H NMR Spectroscopy

Proton NMR provides information on the number of chemically distinct protons, their electronic environments, and their proximity to other protons. For **2-Chloro-5-hydroxybenzonitrile**, we expect to see signals for the three aromatic protons and the single hydroxyl proton.

Experimental Protocol: ¹H NMR

- Sample Preparation: Dissolve ~5-10 mg of **2-Chloro-5-hydroxybenzonitrile** in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize the compound and allows for the observation of the exchangeable hydroxyl proton.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer.^[3] Standard acquisition parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- Data Processing: Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the frequency-domain spectrum. Phase and

baseline correct the spectrum and integrate the signals.

Data Interpretation and Predicted Spectrum

The aromatic region of the spectrum is predicted to show three distinct signals corresponding to H-3, H-4, and H-6.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6	~7.5 - 7.6	Doublet (d)	$J \approx 2-3$ Hz (meta coupling)
H-4	~7.3 - 7.4	Doublet of Doublets (dd)	$J \approx 8-9$ Hz (ortho), 2-3 Hz (meta)
H-3	~7.1 - 7.2	Doublet (d)	$J \approx 8-9$ Hz (ortho coupling)
-OH	Variable (broad singlet)	Broad Singlet (br s)	N/A

- Causality of Shifts & Splitting:
 - H-6: Is ortho to the electron-withdrawing cyano group and meta to the electron-donating hydroxyl group. It will show only a small meta-coupling to H-4.
 - H-4: Is ortho to the hydroxyl group and meta to both the chlorine and cyano groups. It will be split by H-3 (ortho-coupling) and H-6 (meta-coupling), resulting in a doublet of doublets.
 - H-3: Is ortho to the chlorine atom and adjacent to H-4, leading to a doublet due to ortho-coupling.
 - -OH Proton: The chemical shift is highly dependent on concentration, temperature, and solvent. It often appears as a broad singlet due to chemical exchange and can be confirmed by a D₂O exchange experiment, where the peak disappears.

¹³C NMR Spectroscopy

Carbon NMR reveals the number of chemically non-equivalent carbons and provides information about their hybridization and electronic environment. For **2-Chloro-5-hydroxybenzonitrile**, seven distinct carbon signals are expected.

Experimental Protocol: ^{13}C NMR

- **Sample Preparation:** Use the same sample prepared for ^1H NMR. ^{13}C NMR requires a higher concentration or a longer acquisition time due to the low natural abundance of the ^{13}C isotope.
- **Data Acquisition:** Acquire the spectrum on a 100 MHz (or higher, corresponding to the proton frequency) spectrometer using a standard proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in each unique carbon appearing as a singlet.
- **Data Processing:** Process the FID similarly to the ^1H spectrum.

Data Interpretation and Predicted Spectrum

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C5 (-OH)	~155 - 160	Aromatic carbon attached to oxygen, strongly deshielded.
C1 (-Cl)	~135 - 140	Aromatic carbon attached to chlorine.
C3, C4, C6	~115 - 130	Aromatic CH carbons, shifts influenced by substituents.
C2 (-CN)	~105 - 110	Quaternary carbon ortho to two electron-withdrawing groups.
C7 (-C≡N)	~117 - 120	Nitrile carbon, characteristic chemical shift.

- Trustworthiness through Self-Validation: The number of observed peaks (seven) immediately validates the presence of seven unique carbon environments, consistent with the proposed structure. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the assignments of the three CH carbons in the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol: IR Spectroscopy

- Sample Preparation (ATR): Place a small amount of the solid **2-Chloro-5-hydroxybenzonitrile** powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact. This method is fast and requires minimal sample preparation.
- Sample Preparation (KBr Pellet): Alternatively, grind a small amount of sample (~1 mg) with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.^[4] A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded first and subtracted from the sample spectrum.

Data Interpretation

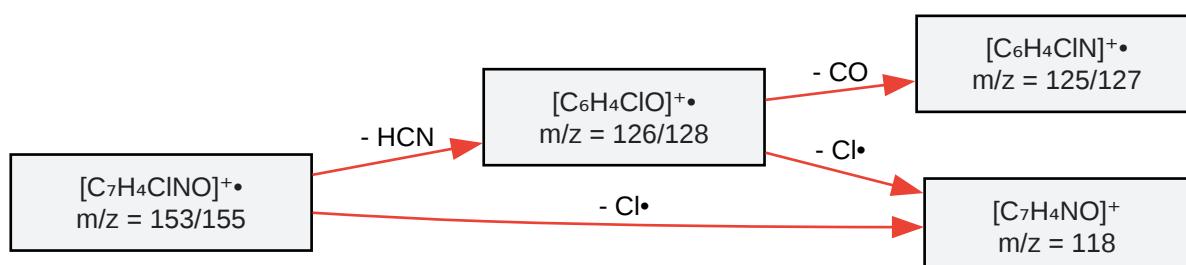
The IR spectrum provides clear evidence for the key functional groups in the molecule.

Frequency Range (cm ⁻¹)	Vibration Type	Functional Group	Expected Appearance
3500 - 3200	O-H Stretch	Hydroxyl (-OH)	Strong, broad band
3100 - 3000	C-H Stretch	Aromatic	Medium, sharp peaks
2240 - 2220	C≡N Stretch	Nitrile (-C≡N)	Medium to strong, sharp peak ^[5]
1600 - 1450	C=C Stretch	Aromatic Ring	Multiple medium to strong peaks
1260 - 1000	C-O Stretch	Phenolic	Strong peak
800 - 600	C-Cl Stretch	Aryl Halide	Medium to strong peak

- Expertise in Interpretation: The presence of a sharp, intense peak around 2230 cm⁻¹ is a definitive indicator of the nitrile group.^[5] Simultaneously, a broad absorption band above 3200 cm⁻¹ confirms the hydroxyl group. The combination of these two features, along with aromatic and C-Cl absorptions, provides a highly reliable confirmation of the structure.^{[6][7]}

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. In its most common form, Electron Ionization (EI), it also generates a reproducible fragmentation pattern that serves as a molecular fingerprint.


Experimental Protocol: EI-MS

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
- Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).

- Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
- Detection: Detect the ions to generate the mass spectrum, which is a plot of relative ion abundance versus m/z .

Data Interpretation

- Molecular Ion ($M^{+\bullet}$): The molecular weight of **2-Chloro-5-hydroxybenzonitrile** is 153.56 g/mol .^[1] The monoisotopic mass is 152.998 Da.^[1] A key feature will be the isotopic pattern of chlorine. We expect to see two peaks for the molecular ion:
 - $M^{+\bullet}$ peak at $m/z \approx 153$ (corresponding to the ^{35}Cl isotope)
 - $M+2$ peak at $m/z \approx 155$ (corresponding to the ^{37}Cl isotope)
 - The relative intensity of these peaks will be approximately 3:1, which is characteristic of a molecule containing one chlorine atom.
- Key Fragmentation Pathways: The high energy of EI causes the molecular ion to fragment in predictable ways.

[Click to download full resolution via product page](#)

Caption: Plausible EI-MS fragmentation pathway for **2-Chloro-5-hydroxybenzonitrile**.

Summary of Expected Mass Spectrum Data

m/z Value	Proposed Fragment	Notes
153 / 155	$[M]^{+•}$	Molecular ion, showing the 3:1 chlorine isotope pattern.
125 / 127	$[M - CO]^{+•}$	Loss of carbon monoxide from the phenolic ring.
118	$[M - Cl]^+$	Loss of a chlorine radical.
90	$[M - Cl - CO]^+$	Subsequent loss of CO after loss of Cl.

Conclusion

The collective application of NMR, IR, and Mass Spectrometry provides an unambiguous structural determination of **2-Chloro-5-hydroxybenzonitrile**. ^1H and ^{13}C NMR confirm the carbon-hydrogen framework and the specific substitution pattern on the aromatic ring. IR spectroscopy provides definitive evidence for the presence of the critical hydroxyl and nitrile functional groups. Finally, high-resolution mass spectrometry confirms the elemental composition, while the fragmentation pattern and characteristic chlorine isotope signature provide further validation of the molecular structure. This comprehensive spectroscopic profile serves as a reliable benchmark for quality control and reaction monitoring in any research or development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-5-hydroxybenzonitrile | C7H4ClNO | CID 10886138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-hydroxybenzonitrile | 188774-56-3 | FC67752 [biosynth.com]
- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. researchgate.net [researchgate.net]
- 7. ijsdr.org [ijsdr.org]
- To cite this document: BenchChem. [spectroscopic data for 2-Chloro-5-hydroxybenzonitrile (NMR, IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1589066#spectroscopic-data-for-2-chloro-5-hydroxybenzonitrile-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com